molecular formula C9H15NO B2376735 N-(prop-2-en-1-yloxy)cyclohexanimine CAS No. 53561-17-4

N-(prop-2-en-1-yloxy)cyclohexanimine

Cat. No.: B2376735
CAS No.: 53561-17-4
M. Wt: 153.225
InChI Key: AHWHNTSFSCKUDQ-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yloxy)cyclohexanimine is a cyclohexane-derived compound featuring an imine group (C=N) and an allyloxy (prop-2-en-1-yloxy) substituent. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol. The allyloxy group introduces unsaturation, enabling participation in cycloaddition or polymerization reactions, while the imine group confers nucleophilic reactivity.

Properties

IUPAC Name

N-prop-2-enoxycyclohexanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-8-11-10-9-6-4-3-5-7-9/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWHNTSFSCKUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yloxy)cyclohexanimine typically involves the reaction of cyclohexanone with prop-2-en-1-amine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yloxy)cyclohexanimine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the prop-2-en-1-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(prop-2-en-1-yloxy)cyclohexanimine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yloxy)cyclohexanimine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(prop-2-en-1-yloxy)cyclohexanimine with analogous compounds, focusing on molecular structure, reactivity, and applications.

Structural Analogues

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents Potential Applications References
This compound C₉H₁₅NO 153.22 Imine, Allyloxy Cyclohexane, Allyloxy Organic synthesis, Ligands
Allylcyclohexylamine C₉H₁₇N 139.24 Amine, Allyl Cyclohexane, Allyl Pharmaceutical intermediates
N-Isopropylcyclohexylamine C₉H₁₉N 141.26 Amine, Isopropyl Cyclohexane, Isopropyl Catalysis, Chemical synthesis
Triallylamine C₉H₁₅N 137.23 Tertiary Amine, Allyl Three Allyl groups Polymerization, Crosslinking
(2S)-2-({(2S)-2-Benzamido-3-[4-(prop-2-en-1-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate C₃₄H₃₅N₃O₆ 605.67 Amide, Allyloxy, Ester Phenyl, Benzamido Peptide-based drug candidates

Reactivity and Functional Group Analysis

  • Imine vs. Amine : The imine group in this compound is more electrophilic than the amine groups in Allylcyclohexylamine or N-Isopropylcyclohexylamine, making it prone to hydrolysis or nucleophilic addition .
  • Allyloxy vs.
  • Triallylamine: With three allyl groups, triallylamine is highly reactive in crosslinking reactions, unlike the mono-substituted allyloxy compound .

Physicochemical Properties

  • Solubility: The imine and allyloxy groups in this compound likely confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DCM, THF). In contrast, Allylcyclohexylamine’s nonpolar alkyl groups enhance lipid solubility .
  • Thermal Stability : Imines are generally less stable than amines under acidic conditions, necessitating careful handling .

Biological Activity

N-(prop-2-en-1-yloxy)cyclohexanimine is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure that allows it to interact with various biological targets. Its chemical formula is C11H15NOC_{11}H_{15}NO, and it features a cyclohexamine core substituted with a prop-2-en-1-yloxy group. This configuration is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways. It may act as an inhibitor or activator of specific enzymes, thus influencing various biochemical pathways within cells. Research indicates that the compound can interact with receptors and enzymes, potentially altering signaling cascades that are critical for cellular function.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that the compound exhibited selective cytotoxicity towards certain cancer cells, indicating its potential as an anticancer agent. The growth inhibition was assessed using the sulforhodamine B (SRB) assay, revealing effective concentrations that hindered cell proliferation .

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in metabolic pathways. For example, it may affect the activity of enzymes linked to the TGF-beta signaling pathway, which is critical in fibrosis and cancer progression. This inhibition could provide therapeutic benefits in conditions characterized by excessive tissue remodeling or tumor growth .

Case Studies

Several case studies highlight the compound's biological relevance:

  • Cancer Cell Line Studies : In a study involving MDA-MB-453 breast cancer cells, this compound showed significant antiproliferative effects compared to other tested compounds. The GI50 values indicated that it was more potent than several known anticancer agents .
  • Inhibition of Fibrosis : Research has indicated that this compound may inhibit fibrotic responses in cellular models by targeting specific signaling pathways. This suggests its potential application in treating fibrotic diseases .

Research Findings Summary Table

Study Focus Findings Reference
Antiproliferative ActivitySelective cytotoxicity against MDA-MB-453 cells; effective concentrations identified
Enzyme InhibitionInhibits enzymes linked to TGF-beta signaling pathway
Mechanism of ActionModulates enzymatic pathways affecting cellular signaling

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